4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine
Overview
Description
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a bromine atom at the 4th position and a partially saturated naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the bromination of 5,6,7,8-tetrahydro-1,7-naphthyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 5,6,7,8-tetrahydro-1,7-naphthyridine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Major Products Formed:
Substitution: Formation of azido, cyano, or amino derivatives.
Reduction: Formation of the parent tetrahydro-naphthyridine compound.
Scientific Research Applications
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active molecules, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of novel materials with unique electronic and photophysical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine largely depends on its derivatives and the specific biological targets. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. For instance, certain derivatives may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-1,7-naphthyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness: 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical transformations.
Properties
IUPAC Name |
4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-2-4-11-8-5-10-3-1-6(7)8/h2,4,10H,1,3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOUMNQKEQEVPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC=CC(=C21)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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